molecular formula C12H8ClNOS B12204156 Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- CAS No. 75142-03-9

Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)-

Cat. No.: B12204156
CAS No.: 75142-03-9
M. Wt: 249.72 g/mol
InChI Key: DBBDFIRABXCOSN-UHFFFAOYSA-N
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Description

Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a benzenesulfenamide group attached to a 4-chloro substituent and a 4-oxo-2,5-cyclohexadien-1-ylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- typically involves the reaction of 4-chlorobenzenesulfenyl chloride with 4-oxo-2,5-cyclohexadien-1-ylideneamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, N-(4,4-dimethoxy-2,5-cyclohexadien-1-ylidene)-4-methyl-
  • 4-Chloro-N-(2,3,5,6-tetrachloro-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
  • 4-Chloro-N-methylbenzenesulfonamide

Uniqueness

Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- stands out due to its specific structural features and reactivity. The presence of the 4-oxo-2,5-cyclohexadien-1-ylidene moiety imparts unique electronic properties, making it a valuable compound for various applications. Its ability to selectively inhibit carbonic anhydrase enzymes also distinguishes it from other similar compounds .

Properties

CAS No.

75142-03-9

Molecular Formula

C12H8ClNOS

Molecular Weight

249.72 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfanyliminocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C12H8ClNOS/c13-9-1-7-12(8-2-9)16-14-10-3-5-11(15)6-4-10/h1-8H

InChI Key

DBBDFIRABXCOSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=CC1=NSC2=CC=C(C=C2)Cl

Origin of Product

United States

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